methyl 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoate
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Overview
Description
. This compound is characterized by its complex structure, which includes an imidazo[1,2-b]pyridazin-3-yl core, a benzoate group, and an oxan-4-ylamino substituent.
Preparation Methods
The synthesis of methyl 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoate involves multiple steps, typically starting with the preparation of the imidazo[1,2-b]pyridazin-3-yl core. This core can be synthesized through various methods, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The oxan-4-ylamino group is then introduced through nucleophilic substitution reactions, followed by esterification to attach the benzoate group. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
Methyl 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Methyl 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-b]pyridazin-3-yl core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to changes in cellular processes, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
Methyl 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoate can be compared with other similar compounds, such as:
(2-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)methanol: This compound shares a similar core structure but differs in the substituents attached to the core.
Indole derivatives: These compounds also exhibit significant biological activities and are used in similar research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
928335-94-8 |
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Molecular Formula |
C19H20N4O3 |
Molecular Weight |
352.4 |
Purity |
95 |
Origin of Product |
United States |
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